molecular formula C18H23N B1590893 Bis(4-isopropylphenyl)amine CAS No. 63451-41-2

Bis(4-isopropylphenyl)amine

Cat. No. B1590893
Key on ui cas rn: 63451-41-2
M. Wt: 253.4 g/mol
InChI Key: HFPMNRKCIPGSNW-UHFFFAOYSA-N
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Patent
US07540978B2

Procedure details

N-Acetyl-N,N-di(4-isopropylphenyl)amine (5.4 g, 18.4 mmol) are heated to reflux in 100 ml of 20% aqueous ethanol. The reaction is monitored by thin-layer chromatography. After 30 h, no reactant is any longer detectable in the TLC. The ethanolic solution is poured into dist. water, and the brownish precipitate is filtered off with suction, dissolved in dichloromethane and dried with sodium sulphate. The solution is concentrated and chromatographed through a short silica gel column with 50% dichloromethane in hexane. The product fractions are concentrated to dryness and the product is dried under reduced pressure.
Name
N-Acetyl-N,N-di(4-isopropylphenyl)amine
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]([C:14]1[CH:19]=[CH:18][C:17]([CH:20]([CH3:22])[CH3:21])=[CH:16][CH:15]=1)[C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C>C(O)C>[CH:20]([C:17]1[CH:18]=[CH:19][C:14]([NH:4][C:5]2[CH:6]=[CH:7][C:8]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:10]=2)=[CH:15][CH:16]=1)([CH3:22])[CH3:21]

Inputs

Step One
Name
N-Acetyl-N,N-di(4-isopropylphenyl)amine
Quantity
5.4 g
Type
reactant
Smiles
C(C)(=O)N(C1=CC=C(C=C1)C(C)C)C1=CC=C(C=C1)C(C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The ethanolic solution is poured into dist
FILTRATION
Type
FILTRATION
Details
water, and the brownish precipitate is filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed through a short silica gel column with 50% dichloromethane in hexane
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions are concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the product is dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
Smiles
C(C)(C)C1=CC=C(C=C1)NC1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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